1-Oxa-3,8-diazaspiro[4.6]undecan-2-one 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Brand Name: Vulcanchem
CAS No.: 1308384-26-0
VCID: VC2846352
InChI: InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11)
SMILES: C1CC2(CCNC1)CNC(=O)O2
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

CAS No.: 1308384-26-0

Cat. No.: VC2846352

Molecular Formula: C8H14N2O2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one - 1308384-26-0

Specification

CAS No. 1308384-26-0
Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
IUPAC Name 1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Standard InChI InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11)
Standard InChI Key ZGBXGJPUSCAJEA-UHFFFAOYSA-N
SMILES C1CC2(CCNC1)CNC(=O)O2
Canonical SMILES C1CC2(CCNC1)CNC(=O)O2

Introduction

Chemical Structure and Properties

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a complex heterocyclic compound containing both oxygen and nitrogen atoms within its ring structure. The molecular architecture features a spiro ring system, which is characterized by two ring structures sharing a single carbon atom.

Basic Chemical Information

The fundamental chemical data for this compound is summarized in the following table:

PropertyValue
CAS Number1308384-26-0
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
IUPAC Name1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Standard InChIInChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11)
Standard InChIKeyZGBXGJPUSCAJEA-UHFFFAOYSA-N
SMILESC1CC2(CCNC1)CNC(=O)O2
PubChem Compound ID56698910

The compound's structure includes a carbonyl group (C=O) and an oxygen atom within one of its rings, contributing to its distinctive oxazolone-like partial structure. This arrangement creates potential hydrogen bond acceptor sites that could be significant for biological interactions.

Structural Features

The spiro structure of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is its most distinctive characteristic. This configuration, where a single carbon atom (the spiro carbon) serves as a junction between two ring structures, creates a three-dimensional arrangement that differs significantly from planar aromatic compounds.

The structure consists of:

  • A five-membered ring containing an oxygen atom and a nitrogen atom

  • A seven-membered ring containing a nitrogen atom

  • A spiro carbon connecting these two rings

  • A carbonyl group within the five-membered ring, creating an oxazolidinone-like structural element

This molecular architecture creates a rigid framework with specific spatial orientation of functional groups, which can be crucial for molecular recognition in biological systems and potential drug-receptor interactions.

Comparative Analysis with Related Compounds

Structural Comparison

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one shares structural similarities with other compounds identified in the literature, including:

  • 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, which differs in ring size and the presence of an additional carbonyl group

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives mentioned in patent literature, which have a six-membered ring instead of the seven-membered ring in our target compound

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have different ring sizes and substitution patterns

These structural relationships can provide insights into the chemical behavior and potential biological activities of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one.

Chemical Reactivity and Modifications

Reactivity Profile

Based on the structure of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, several reactive sites can be identified:

  • The carbonyl group in the oxazolidinone ring, which could undergo nucleophilic attack

  • The N-H bonds, which can participate in deprotonation reactions or serve as sites for further functionalization

  • The spiro carbon, which represents a quaternary carbon center with potential for rearrangements under certain conditions

These reactive sites provide opportunities for chemical modifications to explore structure-activity relationships and develop derivatives with enhanced properties.

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